(4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone
Description
Properties
IUPAC Name |
[4-[(4-fluoro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]-(2-phenyltriazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O2S/c22-16-7-4-8-18-19(16)24-21(30-18)29-15-9-11-26(12-10-15)20(28)17-13-23-27(25-17)14-5-2-1-3-6-14/h1-8,13,15H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEMZSOYRKDWHDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=C(C=CC=C3S2)F)C(=O)C4=NN(N=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone typically involves multi-step synthetic pathways. The initial step often includes the formation of the benzothiazole derivative through cyclization reactions, followed by the fluorination at the appropriate position on the aromatic ring. This intermediate is then reacted with piperidine through an etherification reaction, forming a stable benzothiazole-piperidine compound.
The final step involves the introduction of the triazole ring via a cycloaddition reaction, often referred to as the "click" reaction. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the most common method, offering high yields and selectivity.
Industrial Production Methods
Industrial production of this compound would likely focus on optimizing the aforementioned synthetic routes for large-scale manufacturing. Key factors would include reaction yields, the efficiency of purification steps, and the cost-effectiveness of the reagents and catalysts used.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes several types of chemical reactions, including:
Oxidation: The compound's triazole and benzothiazole moieties are susceptible to oxidative conditions, forming respective oxides.
Reduction: The triazole ring can undergo reduction, altering its aromatic nature.
Substitution: The fluorine atom on the benzothiazole ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of appropriate bases.
Major Products
Oxidation: Formation of triazole oxides and benzothiazole sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Substituted benzothiazole compounds with various functional groups replacing the fluorine atom.
Scientific Research Applications
This compound has found applications in various fields:
Chemistry: Used as a building block for more complex molecules in organic synthesis.
Biology: Studied for its interactions with biological macromolecules, such as proteins and DNA.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in areas such as anti-cancer, anti-inflammatory, and anti-viral therapies.
Industry: Employed in the design of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone is heavily dependent on its specific application:
Pharmaceuticals: It may act by inhibiting key enzymes or receptor sites, thus interfering with disease pathways at the molecular level. For example, binding to the active site of a kinase involved in cancer cell proliferation.
Biological Interaction: Its triazole and benzothiazole moieties can interact with DNA or proteins, potentially disrupting normal cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s unique architecture can be contextualized against analogs with shared motifs, such as benzothiazole, piperidine/piperazine, or triazole components. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Findings
Fluorine Substitution: The 4-fluorobenzo[d]thiazole moiety in the target compound may enhance metabolic stability and target binding compared to non-fluorinated analogs (e.g., Compound 18 in ). Fluorine’s electronegativity often improves pharmacokinetic profiles .
Triazole vs. Pyrazolone : The 2-phenyl-1,2,3-triazole group in the target compound offers greater metabolic resistance compared to pyrazolone derivatives (e.g., ), which are prone to hydrolysis.
Piperidine vs. Piperazine : The piperidine scaffold in the target compound may reduce off-target interactions compared to piperazine-containing analogs (e.g., Compound 21 in ), which often exhibit CNS penetration.
Bioactivity Trends : While the target compound’s bioactivity remains uncharacterized, structurally related benzothiazole-triazole hybrids (e.g., Example 76 in ) show promise in kinase inhibition, suggesting similar mechanisms for the target.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
